molecular formula C9H11BO4 B1425096 (4-Ethoxy-2-formylphenyl)boronic acid CAS No. 1106867-72-4

(4-Ethoxy-2-formylphenyl)boronic acid

Cat. No. B1425096
M. Wt: 193.99 g/mol
InChI Key: MVOXIKZEUMPIGS-UHFFFAOYSA-N
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Description

(4-Ethoxy-2-formylphenyl)boronic acid, also known as 4-EFPA, is a boronic acid derivative that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of organic synthesis reactions, as well as for a number of biochemical and physiological studies. In

Scientific research applications

  • Synthesis and Structural Analysis:

    • Boronic acids like (4-Ethoxy-2-formylphenyl)boronic acid are used as synthetic intermediates and building blocks in organic chemistry. They're involved in the synthesis of multifunctional compounds with potential applications across diverse fields (R. Zhang et al., 2017).
    • The formation of tetraarylpentaborates from reactions involving arylboronic acids demonstrates their utility in complex chemical synthesis, influencing the development of cationic rhodium complexes with unique properties (Y. Nishihara, Kyoko Nara, K. Osakada, 2002).
  • Fluorescence and Photophysical Properties:

    • Boronic acid derivatives show interesting fluorescence quenching properties in alcohols, useful in the study of molecular interactions and the development of sensing technologies (H. S. Geethanjali et al., 2015).
    • The study of photophysical properties of boronic acid derivatives, like changes in fluorescence in different solvents, contributes to the development of new materials with potential applications in sensing and imaging (G. V. Muddapur et al., 2016).
  • Biomedical Applications:

    • Boronic acids are explored for their potential in glucose responsive polymeric insulin delivery systems. Their interaction with cyclic diols can lead to the development of self-regulated insulin delivery systems for diabetes treatment (N. Siddiqui et al., 2016).
    • The design of carbohydrate-binding boronic acids and their ability to complex with cell-surface glycoconjugates under physiologically relevant conditions is significant in biomedical research, especially in the development of sensors and therapeutic agents (Meenakshi Dowlut, D. Hall, 2006).
  • Catalysis and Chemical Reactions:

    • Boronic acids serve as catalysts in various organic reactions, facilitating the activation and transformation of hydroxy groups into useful products under mild conditions. This includes electrophilic and nucleophilic modes of activation in reactions like amide formation and Friedel-Crafts-type reactions (D. Hall, 2019).
  • Materials Science:

    • Boronic acid-containing polymers are being investigated for their unique reactivity and responsive nature, finding applications in the treatment of various diseases and the development of new biomaterials (J. Cambre, B. Sumerlin, 2011).

properties

IUPAC Name

(4-ethoxy-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOXIKZEUMPIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681012
Record name (4-Ethoxy-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-2-formylphenyl)boronic acid

CAS RN

1106867-72-4
Record name (4-Ethoxy-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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